molecular formula C12H16O3 B1290803 Ethyl 3-(benzyloxy)propanoate CAS No. 127113-02-4

Ethyl 3-(benzyloxy)propanoate

Cat. No.: B1290803
CAS No.: 127113-02-4
M. Wt: 208.25 g/mol
InChI Key: LVOWOUOVYMJIQJ-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester, which is a class of compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(benzyloxy)propanoate can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with ethyl 3-bromopropionate in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like toluene at room temperature . Another method involves the esterification of 3-(benzyloxy)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 3-(benzyloxy)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzyloxy group can be involved in interactions with enzymes and receptors, influencing the compound’s biological activity .

Properties

IUPAC Name

ethyl 3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOWOUOVYMJIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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